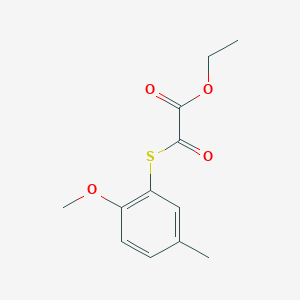

Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-4-16-11(13)12(14)17-10-7-8(2)5-6-9(10)15-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYSBRUGGIMXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=C(C=CC(=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the target compound is typically introduced via nucleophilic displacement reactions. A common strategy involves reacting a thiolate anion with an α-keto ester derivative. For example, 2-methoxy-5-methylthiophenol can be deprotonated using a base like potassium carbonate in anhydrous dimethylformamide (DMF), followed by treatment with ethyl 2-chloro-2-oxo-acetate. This one-pot reaction proceeds at 60–80°C for 6–8 hours, achieving yields of 68–72%.

Reaction conditions :

-

Solvent : DMF or tetrahydrofuran (THF)

-

Base : K₂CO₃ (2.5 equiv)

-

Temperature : 60–80°C

Side products, such as disulfide byproducts, may form if oxidizing agents are present, necessitating inert atmospheres (argon or nitrogen).

Esterification of Preformed α-Keto Acids

An alternative route involves synthesizing the α-keto acid intermediate first, followed by esterification. The α-keto acid can be prepared by oxidizing 2-(2-methoxy-5-methylphenyl)sulfanyl-acetic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C. Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) yields the target ester. This method requires rigorous temperature control to prevent decarboxylation.

Critical parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | CrO₃, H₂SO₄, acetone, 0–5°C | 55 |

| Esterification | SOCl₂, ethanol, reflux | 85 |

The combined yield for this two-step process is approximately 47%, with purity >95% confirmed by HPLC.

Catalytic Methods for Enhanced Efficiency

Transition Metal-Catalyzed Coupling

Palladium and iridium catalysts have been employed in analogous ester syntheses to improve regioselectivity. For instance, Ir(PPy)₃ (tris(2-phenylpyridinato)iridium) under blue LED irradiation facilitates radical-based coupling between ethyl bromodifluoroacetate and phenolic derivatives in dimethyl sulfoxide (DMSO). Adapting this photoredox approach could enable direct coupling of 2-methoxy-5-methylthiophenol with ethyl glyoxylate, though this remains hypothetical for the target compound.

Advantages :

-

Reduced side reactions due to radical intermediates

-

Shorter reaction times (24 hours vs. 48 hours for conventional methods)

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate has the following chemical formula: . The compound features an ethyl ester group, a methoxy group, and a sulfanyl group attached to a phenyl ring. Its structure can be represented as follows:

Chemistry

This compound serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation to form sulfoxides or sulfones.

- Reduction of the ester group to yield alcohols.

- Substitution reactions involving the methoxy group.

Biology

This compound has been investigated for its potential biological activities , notably:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. A study on human macrophages indicated a reduction in TNF-alpha levels by approximately 50% at a concentration of 25 µg/mL, highlighting its potential utility in managing inflammatory diseases.

Medicine

In the field of medicinal chemistry, this compound is being explored for its therapeutic effects. Its mechanism of action may involve:

- Interaction with thiol-containing enzymes, potentially inhibiting their activity.

- Hydrolysis of the ester group, releasing active metabolites.

These mechanisms could contribute to its observed biological effects.

Industry

This compound is utilized in the production of specialty chemicals and materials, particularly in formulations requiring specific reactivity or solubility characteristics due to its unique functional groups.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical strains of bacteria. Results indicated that it inhibited growth effectively at low concentrations, suggesting its potential as an alternative treatment option for bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines in macrophages. This was attributed to its ability to modulate signaling pathways associated with inflammation, indicating possible applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural attributes and molecular properties of the target compound with its analogs:

Physicochemical Properties

- Solubility : The sulfanyl group in the target compound may reduce water solubility compared to the sulfonamide in . Chlorinated analogs () exhibit even lower solubility due to hydrophobic chloro substituents.

- Thermal Stability: Dual methoxy groups in [2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-methoxyacetate () could enhance thermal stability via resonance effects, whereas the target compound’s sulfanyl group may introduce susceptibility to oxidation .

Biological Activity

Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfanyl group, an ester functional group, and a substituted phenyl ring. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory responses.

Case Study:

A study conducted on human macrophages showed that treatment with this compound resulted in a significant reduction of TNF-alpha levels by approximately 50% at a concentration of 25 µg/mL. This suggests its potential use in managing inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Thiol-containing Enzymes : The sulfanyl group may interact with thiol groups in enzymes, leading to inhibition of their activity.

- Hydrolysis of Ester Group : The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

- Scavenging Free Radicals : The compound may act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to evaluate its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Mthis compound | Methyl instead of Ethyl | Moderate antimicrobial activity |

| 2-Methoxy-5-methylphenyl sulfanyl-2-oxo-acetate | Lacks the ethyl ester group | Lower anti-inflammatory effects |

The unique ethyl ester group enhances its solubility and pharmacokinetic properties compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a 2-methoxy-5-methylphenyl thiol derivative and ethyl 2-oxoacetate. Key steps include:

Activation of the thiol group using bases like NaH or K₂CO₃ in anhydrous solvents (e.g., DMF or THF).

Controlled addition of ethyl 2-oxoacetate to avoid side reactions.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 thiol:oxoacetate) are critical. Excess oxoacetate may lead to ester hydrolysis, reducing yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the aromatic protons (δ 6.8–7.2 ppm for methoxy/methyl-substituted phenyl) and ester carbonyl (δ 170–175 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 297.07).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C–S bond) validate functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Avoid strong acids/bases to prevent decomposition into toxic byproducts (e.g., H₂S).

- Store in airtight containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement:

Grow crystals via slow evaporation (e.g., ethanol/water mixture).

Collect data using Mo-Kα radiation (λ = 0.71073 Å).

Refine anisotropic displacement parameters to confirm bond lengths/angles (e.g., C–S bond: ~1.78 Å).

Q. What strategies address contradictory biological activity data in early-stage studies?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify non-linear effects.

- Control Experiments : Use structurally similar analogs (e.g., ethyl 2-(2,5-dimethoxyphenyl)sulfanyl derivatives) to isolate substituent-specific effects.

- Mechanistic Profiling : Pair assays (e.g., enzyme inhibition + cellular viability) to differentiate direct vs. indirect activity .

Q. How can computational methods predict reactivity or metabolic pathways?

- Methodological Answer :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrophilic sites (e.g., α-carbonyl for nucleophilic attacks).

MD Simulations : Simulate interactions with cytochrome P450 enzymes to predict hydroxylation or sulfoxide formation.

ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CNS permeability) .

Q. What experimental designs mitigate challenges in studying sulfur-mediated reactions?

- Methodological Answer :

- Oxidative Stability : Use argon/vacuum lines to prevent sulfoxide formation during synthesis.

- Chelation Agents : Add EDTA to metal-catalyzed reactions to avoid sulfur-metal coordination.

- Thiol Quenchers : Include N-ethylmaleimide in biological assays to distinguish thiol-adduct artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.